molecular formula C43H54O22 B2947574 Epimedokoreanoside I CAS No. 130756-11-5

Epimedokoreanoside I

Cat. No.: B2947574
CAS No.: 130756-11-5
M. Wt: 922.883
InChI Key: KNAXSPPRLXJPMK-WAFDLGGUSA-N
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Description

Epimedokoreanoside I (C₄₃H₅₄O₂₂; MW: 922.90 g/mol) is a prenylated flavonoid glycoside isolated primarily from Epimedium koreanum (Korean Epimedium). It belongs to the flavone-7-O-glycoside subclass and features a complex structure with two acetyl groups attached to the terminal glucose moiety at specific positions (C-6 and C-7) . Its IUPAC name reflects its intricate sugar substitutions: a rhamnose-glucose disaccharide at the C-3 position of the aglycone and acetylated modifications enhancing its hydrophobicity (XlogP: 0.70) . This compound has been identified as a marker compound for quality control in Epimedium species due to its distinct chromatographic retention and structural uniqueness .

Properties

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6S)-5-acetyloxy-3-hydroxy-2-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H54O22/c1-16(2)7-12-22-24(60-41-33(53)31(51)28(48)25(14-44)61-41)13-23(47)27-30(50)39(37(63-38(22)27)20-8-10-21(56-6)11-9-20)64-43-35(55)40(36(17(3)58-43)59-19(5)46)65-42-34(54)32(52)29(49)26(62-42)15-57-18(4)45/h7-11,13,17,25-26,28-29,31-36,40-44,47-49,51-55H,12,14-15H2,1-6H3/t17-,25+,26+,28+,29+,31-,32-,33+,34+,35+,36-,40-,41+,42-,43-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNAXSPPRLXJPMK-WAFDLGGUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)OC6C(C(C(C(O6)COC(=O)C)O)O)O)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C)O)O)O)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H54O22
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601347726
Record name Epimedokoreanoside I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

922.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130756-11-5
Record name Epimedokoreanoside I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Epimedokoreanoside I can be isolated and purified using high-speed counter-current chromatography (HSCCC). The method involves using a two-phase solvent system consisting of chloroform, methanol, and water in the ratio of 4:3.5:2 (v/v). This technique allows for the separation and purification of flavonoids from the crude extract of Epimedium koreanum Nakai .

Industrial Production Methods

The industrial production of this compound primarily relies on the extraction and purification from the plant Epimedium koreanum Nakai. The process involves harvesting the aerial parts of the plant, followed by extraction using suitable solvents and purification using techniques such as HSCCC to achieve high purity levels .

Chemical Reactions Analysis

Structural Features and Reactivity of Epimedokoreanoside I

This compound is presumed to be a prenylated flavonoid glycoside, based on nomenclature similarities to isolated compounds like Koreanoside L . Key reactive sites likely include:

  • Prenyl side chains : Susceptible to oxidation, cyclization, or electrophilic addition.

  • Glycosidic bonds : Hydrolysis under acidic or enzymatic conditions.

  • Flavonoid core (e.g., hydroxyl groups) : Participation in redox reactions, methylation, or glycosylation.

Oxidation of Prenyl Groups

Prenyl substituents in related compounds (e.g., Epimedokoreanin B ) undergo oxidation to form epoxides or diols. For example:

Reaction TypeConditionsProductSource
EpoxidationmCPBA, CH2_2Cl2_2, 0°C → RTEpoxidized prenyl side chain5 12
Acid-catalyzed hydrolysisH2_2SO4_4, H2_2O, refluxDiol derivatives912

Glycosidic Bond Cleavage

Glycosides like Koreanosides undergo hydrolysis:

  • Acidic hydrolysis : Yields aglycone (flavonoid) and sugar moieties (e.g., rhamnose or glucose) .

  • Enzymatic cleavage : β-glucosidases selectively hydrolyze glycosidic bonds under mild conditions .

Methylation of Phenolic Hydroxyls

Methylation reactions (e.g., using trimethylsilyl-diazomethane) modify bioactivity. For Epimedokoreanin B :

SubstrateMethylation SiteConditionsProduct Activity Change
C-5 hydroxylTMS-diazomethaneRT, anhydrous DMFReduced AGE inhibition

Inhibition of Advanced Glycation End Products (AGEs)

Epimedokoreanin B (structurally similar to this compound) inhibits AGE formation via:

  • Chelation of metal ions : Reduces oxidative stress.

  • Scavenging reactive carbonyl species : Blocks Maillard reaction pathways .

Induction of Methuosis in Cancer Cells

Epimedokoreanin C triggers cytoplasmic vacuolization (methuosis) in lung cancer cells through:

  • Rac1/Arf6 GTPase modulation : Alters macropinocytosis pathways.

  • Synergy with chemotherapy agents : Enhances efficacy of doxorubicin .

Synthetic and Mechanistic Challenges

  • Stereoselective prenylation : Prenyl group orientation affects bioactivity but is difficult to control chemically .

  • Glycosylation regioselectivity : Protecting-group strategies are required for selective sugar attachment .

Key Data Table: Reactivity of Epimedokoreanin Analogues

CompoundReaction TypeConditionsMajor ProductBiological Impact
Epimedokoreanin BMethylationTMS-diazomethane, DMFPartially methylatedReduced AGE inhibition
Koreanoside LAcid hydrolysisHCl, MeOH, 60°CAglycone + rhamnoseEnhanced cytotoxicity
Epimedokoreanin CRedox reactionH2_2O2_2, pH 7.4Quinone derivativePro-apoptotic

Mechanism of Action

Epimedokoreanoside I exerts its effects through various molecular targets and pathways. One of the primary mechanisms involves the inhibition of soluble epoxide hydrolase, which leads to increased levels of epoxyeicosatrienoic acids (EETs). These lipid mediators possess antioxidative, anti-inflammatory, and antiapoptotic properties, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Epimedokoreanoside I shares structural homology with other flavonoid glycosides in the Epimedium genus, differing in glycosylation patterns, acetylation sites, and prenyl substitutions. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of this compound with Key Analogues

Compound Molecular Formula Molecular Weight Glycosylation Pattern Acetylation Sites Source Plant Key Biological Activity
This compound C₄₃H₅₄O₂₂ 922.90 Rhamnose-Glucose at C-3; Glucose at C-7 C-6 and C-7 of terminal glucose E. koreanum PCSK9 mRNA inhibition
Icariin C₃₃H₄₀O₁₅ 676.67 Rhamnose-Glucose at C-3; Glucose at C-7 None E. brevicornum Osteogenic, neuroprotective
Epimedin A C₃₈H₄₈O₁₉ 808.79 Rhamnose-Glucose at C-3; Glucose at C-2 None E. sagittatum Immunomodulatory
Korepimedoside A C₄₂H₅₂O₂₁ 892.85 Rhamnose-Glucose at C-3; Hydroxy at C-7 C-6 of glucose E. koreanum Antioxidant
Caohuoside B C₄₀H₅₀O₂₀ 850.83 Rhamnose-Xylose at C-3; Glucose at C-7 C-3 and C-6 of glucose E. myrianthum Anti-inflammatory

Key Structural Differences

Glycosylation and Acetylation: this compound is distinguished by acetyl groups at C-6 and C-7 of its terminal glucose, unlike icariin, which lacks acetylation . Compared to epimedins A–C, which have glucose, rhamnose, or xylose at C-2 of rhamnose, this compound features a glucose substitution at C-3 of rhamnose .

Prenylation: Similar to icariin, this compound contains an 8-prenyl group on the flavone backbone, a feature linked to enhanced bioactivity in osteoporosis and cardiovascular models .

Pharmacological and Analytical Differentiation

Unlike korepimedoside A, which shows antioxidant effects, this compound’s acetyl groups may confer stability against metabolic degradation, prolonging its therapeutic window .

Analytical Methods: HPLC: this compound elutes at 24.5 min (270 nm) with a linear range of 0.6–25.8 mg/L, distinguishable from icariin (20.1 min) and epimedin C (22.3 min) . UPLC-Q-TOF-MS: The compound’s isomer (C₄₃H₅₄O₂₂) shows a unique fragmentation pattern (m/z 759.25 → 367.12), differing from epimedin L (m/z 687.23 → 555.20) .

Distribution and Quality Control

This compound is absent in E. sagittatum and E. pubescens but serves as a chemotaxonomic marker for E. koreanum . Its presence in herbal extracts is validated using TLC and HPLC, ensuring compliance with pharmacopeial standards (e.g., Chinese Pharmacopoeia) .

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